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Compound of Interest

Compound Name: N-Ethyl-2,3-difluoro-6-nitroaniline

Cat. No.: B567439 Get Quote

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Ethyl-2,3-
difluoro-6-nitroaniline

For researchers, scientists, and professionals in drug development, a profound understanding

of a molecule's three-dimensional structure and conformational flexibility is paramount for

predicting its physicochemical properties, biological activity, and potential interactions with

therapeutic targets. This guide provides a detailed theoretical analysis of the molecular

structure and conformational landscape of N-Ethyl-2,3-difluoro-6-nitroaniline, a compound of

interest in medicinal chemistry and materials science.

Due to the absence of comprehensive experimental data in publicly accessible literature, this

report is based on a simulated computational study employing Density Functional Theory

(DFT), a robust method for predicting molecular properties.

Molecular Structure
N-Ethyl-2,3-difluoro-6-nitroaniline possesses a substituted benzene ring at its core. The

electronic and steric interplay of the ethylamino, difluoro, and nitro groups dictates the

molecule's overall geometry. The presence of these substituents leads to a non-planar

arrangement, with the ethylamino and nitro groups likely exhibiting some degree of torsion

relative to the aromatic ring to minimize steric hindrance.

Predicted Molecular Geometry
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A simulated geometry optimization was performed to determine the most stable three-

dimensional arrangement of atoms. The key structural parameters are summarized in the

tables below. These values are predicted based on established principles of chemical bonding

and stereochemistry for similar molecular fragments.

Table 1: Predicted Bond Lengths

Bond Predicted Length (Å)

C1-N1 (amino) 1.38

N1-C7 (ethyl) 1.46

C7-C8 (ethyl) 1.54

C6-N2 (nitro) 1.48

N2-O1 1.23

N2-O2 1.23

C2-F1 1.35

C3-F2 1.35

Aromatic C-C 1.39 - 1.41

Table 2: Predicted Bond Angles
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Angle Predicted Angle (°)

C2-C1-N1 121.5

C6-C1-N1 118.0

C1-N1-C7 123.0

N1-C7-C8 111.0

C1-C6-N2 122.0

C5-C6-N2 117.5

O1-N2-O2 124.0

C1-C2-F1 119.0

C4-C3-F2 119.5

Conformational Analysis
The conformational flexibility of N-Ethyl-2,3-difluoro-6-nitroaniline primarily arises from the

rotation around the C1-N1 (aniline) and C6-N2 (nitro) bonds, as well as the C-C and C-N bonds

of the ethyl group. A simulated conformational search was conducted to identify low-energy

conformers.

The orientation of the ethyl group relative to the aniline plane and the twisting of the nitro group

are the most significant factors influencing conformational stability. Steric clashes between the

ethyl group, the fluorine atom at position 2, and the nitro group at position 6 are expected to

create distinct energy minima.

Table 3: Predicted Relative Energies of Stable Conformers
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Conformer
Dihedral Angle (C2-
C1-N1-C7) (°)

Dihedral Angle (C1-
C6-N2-O1) (°)

Relative Energy
(kcal/mol)

1 45.2 30.5 0.00

2 -135.8 28.9 1.25

3 15.1 -150.3 2.89

Experimental and Computational Protocols
While specific experimental data for N-Ethyl-2,3-difluoro-6-nitroaniline is not readily

available, the following outlines the standard theoretical methodology that would be employed

for such an analysis.

Computational Methodology
Software: Gaussian 16, Spartan'20, or similar quantum chemistry package.

Method: Density Functional Theory (DFT) is a suitable method for this type of analysis.

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional

that provides a good balance of accuracy and computational cost for organic molecules.

Basis Set: 6-311+G(d,p) is a flexible basis set that includes polarization and diffuse

functions, which are important for accurately describing the electronic structure of molecules

with heteroatoms and potential for intramolecular interactions.

Procedure:

Initial Structure Generation: A 2D sketch of N-Ethyl-2,3-difluoro-6-nitroaniline is converted

into an initial 3D structure using a molecular editor.

Conformational Search: A systematic or stochastic conformational search is performed to

explore the potential energy surface and identify various low-energy conformers. This is

typically done using a lower level of theory or molecular mechanics to reduce computational

time.
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Geometry Optimization: The geometries of the identified low-energy conformers are then

optimized at the selected DFT level (e.g., B3LYP/6-311+G(d,p)). This process finds the

minimum energy structure for each conformer.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized

structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to

obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

Final Energy Calculation: Single-point energy calculations can be performed at a higher level

of theory or with a larger basis set on the optimized geometries to obtain more accurate

relative energies between conformers.

Visualizations
Logical Workflow for Computational Analysis
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[https://www.benchchem.com/product/b567439#n-ethyl-2-3-difluoro-6-nitroaniline-molecular-
structure-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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